Kansuinin A

Overview

Description

Kansuinin A is a bioactive compound extracted from the roots of Euphorbia kansui, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kansuinin A can be isolated from the ethyl acetate extract of Euphorbia kansui using two-dimensional preparative high-performance liquid chromatography (HPLC) and real-time cell analysis (RTCA) . The process involves separating and screening anti-tumor components from the extract, ensuring high purity levels above 97% .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Kansuinin A undergoes various chemical reactions, including oxidation, hydrolysis, dehydration, and methylation . These reactions are essential for its biotransformation and activity modulation.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and methylating agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions are metabolites with lower polarity, which are crucial for the compound’s biological activity .

Scientific Research Applications

Chemistry: Used as a model compound for studying diterpene structures and reactions.

Biology: Investigated for its role in modulating gut microbiota and related metabolic functions.

Medicine: Exhibits anti-tumor and anti-inflammatory properties, making it a candidate for cancer and inflammation-related treatments

Mechanism of Action

Kansuinin A exerts its effects by modulating the gut microbiota and related metabolic functions. It increases the richness of Lactobacillus and decreases the abundance of Helicobacter, which are involved in carbohydrate and amino acid metabolism . This modulation is responsible for its anti-tumor and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Kansuiphorin C: Another compound from Euphorbia kansui with similar anti-tumor properties.

Kansuinin B, D, E, G: Other diterpenes isolated from the same plant with varying biological activities.

Uniqueness of Kansuinin A

This compound is unique due to its specific modulation of gut microbiota and its potent anti-tumor activity. It has been shown to effectively reduce malignant ascites and inhibit the proliferation of cancer cells .

Biological Activity

Kansuinin A (KA), a compound derived from the traditional Chinese medicinal plant Euphorbia kansui, has garnered attention for its potential therapeutic effects, particularly in the treatment of malignant ascites (MA). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and toxicity based on recent research findings.

Overview of this compound

This compound is classified as a jatrophane-type diterpenoid. Diterpenoids from Euphorbia kansui are known for their diverse biological activities, including anti-inflammatory and antitumor effects. The compound's efficacy is often studied in comparison with another diterpenoid, Kansuiphorin C (KPC), which has been shown to exhibit stronger biological effects in certain contexts.

Modulation of Gut Microbiota

Recent studies have indicated that this compound may exert its effects through modulation of gut microbiota. In a study involving normal and malignant ascites rats, KA was administered alongside KPC. The results demonstrated that both compounds could alter the composition of gut microbiota, notably increasing the abundance of beneficial bacteria such as Lactobacillus while decreasing harmful bacteria like Helicobacter. This modulation is believed to play a crucial role in ameliorating symptoms associated with MA by enhancing metabolic processes related to carbohydrate and amino acid metabolism .

Anti-Inflammatory Effects

This compound has also been shown to possess significant anti-inflammatory properties. In vitro studies demonstrated that KA could inhibit the activation of nuclear factor kappa B (NF-kB) in RAW264.7 macrophage cells, leading to reduced production of pro-inflammatory cytokines. This mechanism is crucial for its therapeutic potential in inflammatory diseases and conditions characterized by excessive inflammation .

Preclinical Trials

In preclinical trials, this compound was evaluated alongside KPC for its ability to reduce ascites volume in MA rats. The study measured various biomarkers, including serum liver enzymes (ALT and AST), oxidative stress indicators (GSH, SOD, MDA), and inflammatory markers (TNF-α, IFN-γ). Results indicated that while KPC had a stronger overall effect on ascites reduction, KA exhibited significant efficacy with fewer side effects at lower dosages .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various studies. Although both KA and KPC are derived from a toxic plant source, their administration at therapeutic doses did not show significant adverse effects on normal rats' gut microbiota or overall health. The safety assessment involved monitoring liver function tests and other biochemical markers post-administration .

Comparative Analysis: this compound vs. Kansuiphorin C

| Parameter | This compound | Kansuiphorin C |

|---|---|---|

| Type | Jatrophane-type | Ingenane-type |

| Efficacy | Moderate | High |

| Toxicity | Lower | Higher |

| Gut Microbiota Modulation | Moderate increase in Lactobacillus | Significant increase in Lactobacillus |

| Anti-inflammatory Activity | Yes | Yes |

Properties

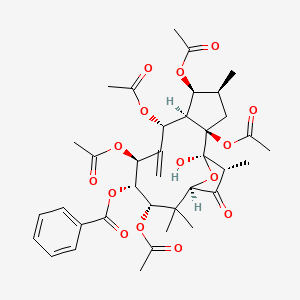

IUPAC Name |

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19+,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-PNKWBUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.